molecular formula C10H16O B13827435 p-Mentha-1(7),8(10)-dien-9-ol CAS No. 29548-13-8

p-Mentha-1(7),8(10)-dien-9-ol

Cat. No.: B13827435
CAS No.: 29548-13-8
M. Wt: 152.23 g/mol
InChI Key: SDDQNZKSVASSFO-UHFFFAOYSA-N
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Description

p-Mentha-1(7),8(10)-dien-9-ol is a naturally occurring monoterpenoid alcohol. It is a derivative of p-menthane and is known for its presence in essential oils of various aromatic plants. This compound is characterized by its distinct molecular structure, which includes a cyclohexane ring with multiple double bonds and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Mentha-1(7),8(10)-dien-9-ol can be achieved through several methods. One common approach involves the oxidation of limonene, a naturally occurring terpene found in citrus oils. The reaction typically employs oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants like wild celery, followed by purification processes such as distillation and chromatography. The optimization of extraction methods, including hydrodistillation and solvent extraction, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

p-Mentha-1(7),8(10)-dien-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to yield saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions include p-Mentha-1(7),8(10)-dien-9-one (oxidation product) and p-Mentha-1(7),8(10)-dien-9-amine (substitution product).

Scientific Research Applications

p-Mentha-1(7),8(10)-dien-9-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of p-Mentha-1(7),8(10)-dien-9-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

  • p-Mentha-1(7),8-dien-2-ol
  • p-Mentha-2,8-dien-1-ol
  • Limonene

Uniqueness

p-Mentha-1(7),8(10)-dien-9-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike its isomers, this compound has a hydroxyl group at the 9th position, which significantly influences its reactivity and applications .

Properties

CAS No.

29548-13-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(4-methylidenecyclohexyl)prop-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h10-11H,1-7H2

InChI Key

SDDQNZKSVASSFO-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)C(=C)CO

Origin of Product

United States

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